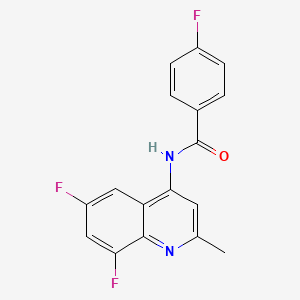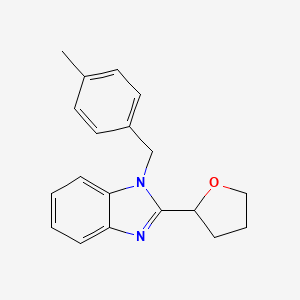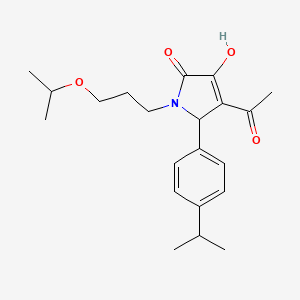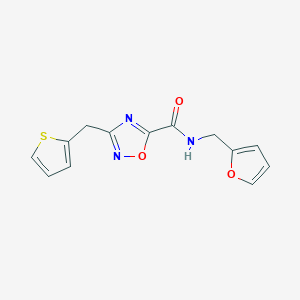
N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide is an organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of fluorine atoms at specific positions on the quinoline and benzamide rings, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Benzamide Formation: The final step involves the coupling of the fluorinated quinoline with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, which may reduce the carbonyl group to an alcohol.
Substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide: Another quinoline derivative with similar fluorination patterns.
5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide: A brominated analogue with potential differences in reactivity and biological activity.
Uniqueness
N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of multiple fluorine atoms can enhance its stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C17H11F3N2O |
|---|---|
分子量 |
316.28 g/mol |
IUPAC名 |
N-(6,8-difluoro-2-methylquinolin-4-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C17H11F3N2O/c1-9-6-15(13-7-12(19)8-14(20)16(13)21-9)22-17(23)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22,23) |
InChIキー |
GNYADRCORDQVJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)


![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)

![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)


![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
